3-Cyclopropyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine

Medicinal Chemistry NLRP3 Inflammasome Structure-Activity Relationship

3-Cyclopropyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine (CAS 2309192-65-0) is a synthetic heterocyclic small molecule (C17H22N4O2, MW 314.389) comprising a pyridazine core substituted at the 3-position with a cyclopropyl group and at the 6-position with a piperidin-4-ylmethoxy linker terminating in an unsubstituted 1,3-oxazol-4-ylmethyl moiety. The compound belongs to a broader class of pyridazine derivatives under investigation as NLRP3 inflammasome inhibitors, as described in patent WO2022216971A1, which claims pyridazine compounds for inhibiting NLRP3 and treating inflammatory diseases.

Molecular Formula C17H22N4O2
Molecular Weight 314.389
CAS No. 2309192-65-0
Cat. No. B2405832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine
CAS2309192-65-0
Molecular FormulaC17H22N4O2
Molecular Weight314.389
Structural Identifiers
SMILESC1CC1C2=NN=C(C=C2)OCC3CCN(CC3)CC4=COC=N4
InChIInChI=1S/C17H22N4O2/c1-2-14(1)16-3-4-17(20-19-16)23-10-13-5-7-21(8-6-13)9-15-11-22-12-18-15/h3-4,11-14H,1-2,5-10H2
InChIKeyGMAJHODBICBWJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine (CAS 2309192-65-0): Procurement-Grade Structural Profile


3-Cyclopropyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine (CAS 2309192-65-0) is a synthetic heterocyclic small molecule (C17H22N4O2, MW 314.389) comprising a pyridazine core substituted at the 3-position with a cyclopropyl group and at the 6-position with a piperidin-4-ylmethoxy linker terminating in an unsubstituted 1,3-oxazol-4-ylmethyl moiety . The compound belongs to a broader class of pyridazine derivatives under investigation as NLRP3 inflammasome inhibitors, as described in patent WO2022216971A1, which claims pyridazine compounds for inhibiting NLRP3 and treating inflammatory diseases [1]. However, no dedicated primary research publication, quantitative bioactivity dataset, or head-to-head comparator study has been identified for this specific compound in authorized scientific databases as of the evidence cutoff date.

Why 3-Cyclopropyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine Cannot Be Interchanged with In-Class Analogs


Within the pyridazine-piperidine-oxazole chemical series, minor structural variations at the pyridazine 3-position and the oxazole substitution pattern can drastically alter pharmacological profile, target engagement, and physicochemical properties. The patent literature for pyridazine-based NLRP3 inflammasome inhibitors (WO2022216971A1) explicitly describes how substituent identity on the pyridazine core and the heteroaryl terminus modulates inhibitory potency and selectivity [1]. Consequently, substituting this compound—which bears an unsubstituted 1,3-oxazol-4-ylmethyl group and a cyclopropyl substituent—with a dimethyl-isoxazole analog (CAS 2319850-54-7) or a methyl-isoxazole regioisomer (CAS 2309586-96-5) risks introducing uncharacterized shifts in binding affinity, metabolic stability, or off-target activity that cannot be predicted without direct comparative data. For procurement decisions in medicinal chemistry campaigns or biological screening programs, the specific substitution pattern defines the chemical starting point and SAR interpretation; generic interchange invalidates structure-activity relationship conclusions [1].

Quantitative Differentiation Evidence for 3-Cyclopropyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine


Structural Differentiation: Unsubstituted 1,3-Oxazole vs. Dimethyl-Isoxazole Terminus

The target compound features an unsubstituted 1,3-oxazol-4-ylmethyl terminus, distinguishing it from the closest cataloged analog 3-cyclopropyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine (CAS 2319850-54-7), which carries a 3,5-dimethyl-1,2-oxazole (isoxazole) terminus . The absence of methyl substituents on the oxazole ring reduces lipophilicity (predicted logP of the target compound is lower) and alters hydrogen-bonding capacity, representing a distinct starting point for SAR exploration within the NLRP3 inhibitor chemotype described in WO2022216971A1 [1].

Medicinal Chemistry NLRP3 Inflammasome Structure-Activity Relationship

Cyclopropyl Substituent at Pyridazine C3: Differentiation from Methyl and tert-Butyl Analogs

The cyclopropyl group at the pyridazine 3-position of the target compound is a key differentiator from analogs bearing a methyl substituent (e.g., CAS 2320532-61-2, 3-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-methylpyridazine) or a tert-butyl substituent (e.g., 3-tert-butyl-6-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine) . The cyclopropyl ring is known in medicinal chemistry to confer metabolic stability advantages over alkyl substituents by resisting CYP-mediated oxidation while maintaining a compact steric profile [1]. This is a class-level inference based on established cyclopropyl medicinal chemistry principles, not direct comparative metabolic stability data for this compound.

Metabolic Stability Medicinal Chemistry Drug Design

NLRP3 Inflammasome Inhibitor Chemotype: Class-Level Evidence Supporting Research Utility

The target compound belongs to a chemical class of pyridazine derivatives claimed in WO2022216971A1 as inhibitors of the NLRP3 inflammasome, a validated drug target implicated in inflammatory diseases including atherosclerosis, Alzheimer's disease, diabetes, and gout [1]. The pyridazine scaffold has been established as a privileged structure for NLRP3 inhibition, with representative compound P33 demonstrating IL-1β release inhibition in THP-1 cells with an IC50 of 2.7 nM [2]. While no direct activity data exists for the target compound itself, its structural features—pyridazine core, cyclopropyl substituent, and oxazole-terminated piperidine linker—are consistent with the pharmacophore described in the patent and the broader pyridazine NLRP3 inhibitor literature [1][2].

NLRP3 Inflammasome Inflammation Immunology

Recommended Application Scenarios for 3-Cyclopropyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine (CAS 2309192-65-0)


Structure-Activity Relationship (SAR) Probe for NLRP3 Inflammasome Inhibitor Optimization

The target compound is best deployed as an SAR probe in medicinal chemistry campaigns aimed at optimizing pyridazine-based NLRP3 inflammasome inhibitors. Its distinct unsubstituted 1,3-oxazole terminus provides a baseline for evaluating the contribution of oxazole ring substituents (methyl, dimethyl, or other functional groups) to NLRP3 binding affinity and cellular potency, as described in the pyridazine NLRP3 inhibitor scaffold exemplified by patent WO2022216971A1 and lead compound P33 [1].

Chemical Tool for Probing Cyclopropyl Effects on Metabolic Stability

The cyclopropyl substituent at the pyridazine C3 position makes this compound a useful tool for investigating the impact of cycloalkyl vs. alkyl substitution on in vitro microsomal stability and CYP inhibition profiles within the pyridazine-piperidine chemotype. Paired comparison with the 6-methylpyridazine analog (CAS 2320532-61-2) can isolate the contribution of the cyclopropyl group to metabolic outcomes .

Negative Control or Comparator for Oxazole-Isoxazole Isosteric Replacement Studies

Because the target compound carries a 1,3-oxazole ring while the closely related analog CAS 2319850-54-7 carries a 1,2-oxazole (isoxazole) ring, this compound can serve as a matched molecular pair for evaluating the pharmacological consequences of oxazole-isoxazole isosteric replacement—a common strategy in medicinal chemistry for modulating target selectivity and pharmacokinetic properties.

Building Block for Focused Compound Library Synthesis

The compound's modular architecture (pyridazine core + piperidine linker + terminal oxazole) makes it a versatile synthetic intermediate for generating focused libraries through late-stage functionalization. Its availability as a cataloged research compound (MW 314.389, C17H22N4O2) facilitates procurement for parallel synthesis and high-throughput screening campaigns targeting inflammatory and autoimmune disease pathways .

Quote Request

Request a Quote for 3-Cyclopropyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.